molecular formula C12H20ClNO3 B12748689 5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride CAS No. 53144-56-2

5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride

Cat. No.: B12748689
CAS No.: 53144-56-2
M. Wt: 261.74 g/mol
InChI Key: YEEMIJDLFDKGBE-UHFFFAOYSA-N
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Description

5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride is a chemical compound known for its significant applications in various fields, including medicine and chemistry. This compound is often used as an impurity standard for terbutaline, a β-adrenergic receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride typically involves the reaction of 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine in an organic solvent under an inert atmosphere. This reaction forms 5-((1,1-Dimethylethyl)amino)acetyl-2-hydroxybenzaldehyde, which is then reduced to the corresponding hydroxy groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions typically produce hydroxy compounds .

Scientific Research Applications

5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride involves its interaction with β-adrenergic receptors. This interaction stimulates adenylyl cyclase activity, leading to the relaxation of smooth muscle in the bronchioles. The compound’s effects are mediated through the activation of the β2-adrenergic receptor pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride is unique due to its specific structure and its role as an impurity standard for terbutaline. Its ability to interact with β-adrenergic receptors makes it valuable in both research and therapeutic applications .

Properties

CAS No.

53144-56-2

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

IUPAC Name

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;/h4-6,11,13-16H,7H2,1-3H3;1H

InChI Key

YEEMIJDLFDKGBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.Cl

Origin of Product

United States

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